molecular formula C24H23N3O3S2 B2683191 4-((2-methylpiperidin-1-yl)sulfonyl)-N-(naphtho[2,1-d]thiazol-2-yl)benzamide CAS No. 683259-84-9

4-((2-methylpiperidin-1-yl)sulfonyl)-N-(naphtho[2,1-d]thiazol-2-yl)benzamide

Cat. No.: B2683191
CAS No.: 683259-84-9
M. Wt: 465.59
InChI Key: XFEGKOQXXXUPLC-UHFFFAOYSA-N
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Description

4-((2-methylpiperidin-1-yl)sulfonyl)-N-(naphtho[2,1-d]thiazol-2-yl)benzamide is a complex organic compound that has garnered significant interest in the fields of chemistry and pharmacology. This compound features a unique structure that combines a benzamide core with a naphthothiazole moiety and a methylpiperidinylsulfonyl group. Its intricate molecular architecture makes it a valuable subject for various scientific studies and applications.

Scientific Research Applications

4-((2-methylpiperidin-1-yl)sulfonyl)-N-(naphtho[2,1-d]thiazol-2-yl)benzamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and as a catalyst in certain industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((2-methylpiperidin-1-yl)sulfonyl)-N-(naphtho[2,1-d]thiazol-2-yl)benzamide typically involves multiple steps, starting from readily available precursors. The process often begins with the preparation of the naphthothiazole intermediate, followed by the introduction of the benzamide moiety and the methylpiperidinylsulfonyl group. Common reagents used in these reactions include thionyl chloride, sulfonyl chlorides, and various amines. The reaction conditions usually involve controlled temperatures and the use of solvents like dichloromethane or dimethylformamide to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems and continuous flow reactors to streamline the process. The scalability of the synthesis is crucial for its application in large-scale research and potential commercial uses.

Chemical Reactions Analysis

Types of Reactions

4-((2-methylpiperidin-1-yl)sulfonyl)-N-(naphtho[2,1-d]thiazol-2-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the benzamide and naphthothiazole moieties.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve specific temperatures, pH levels, and solvents to ensure optimal reaction rates and product yields.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.

Mechanism of Action

The mechanism of action of 4-((2-methylpiperidin-1-yl)sulfonyl)-N-(naphtho[2,1-d]thiazol-2-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-[(2-methylpiperidin-1-yl)sulfonyl]benzoic acid: Shares the methylpiperidinylsulfonyl group but lacks the naphthothiazole moiety.

    4-[(4-methylpiperidin-1-yl)sulfonyl]-1-oxoisoquinolin-2(1H)-yl]acetic acid: Contains a similar sulfonyl group but has a different core structure.

Uniqueness

4-((2-methylpiperidin-1-yl)sulfonyl)-N-(naphtho[2,1-d]thiazol-2-yl)benzamide is unique due to its combination of a benzamide core with a naphthothiazole moiety and a methylpiperidinylsulfonyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N-benzo[g][1,3]benzothiazol-2-yl-4-(2-methylpiperidin-1-yl)sulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N3O3S2/c1-16-6-4-5-15-27(16)32(29,30)19-12-9-18(10-13-19)23(28)26-24-25-21-14-11-17-7-2-3-8-20(17)22(21)31-24/h2-3,7-14,16H,4-6,15H2,1H3,(H,25,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFEGKOQXXXUPLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC4=C(S3)C5=CC=CC=C5C=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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